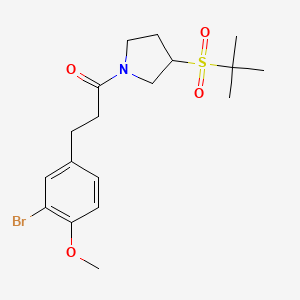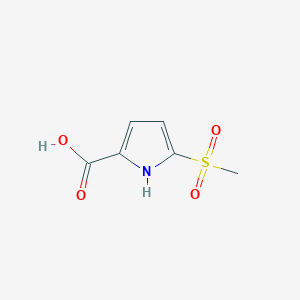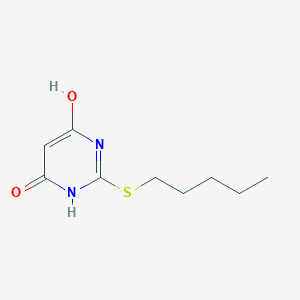
4-((4-methoxyphenyl)thio)-N-(5-methylisoxazol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-methoxyphenyl)thio)-N-(5-methylisoxazol-3-yl)butanamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is of particular interest due to its potential applications in the field of medicine, specifically in the treatment of various diseases and conditions.
Scientific Research Applications
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a reference standard to ensure the accuracy and consistency of analytical methods in drug development. High-quality reference standards are crucial for validating the performance of analytical instrumentation and ensuring that the results are reliable and reproducible .
Medicinal Chemistry
In medicinal chemistry, the compound serves as an intermediate for synthesizing new chemical entities. Its structural features, particularly the oxazole ring, are valuable in the design of molecules with potential therapeutic effects. The oxazole moiety is known for a wide spectrum of biological activities, which makes it a significant component in drug discovery .
Biological Activity Research
The oxazole derivatives, including this compound, are studied for their diverse biological activities. They have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties. This broad range of activities draws significant interest from researchers aiming to develop new treatments for various diseases .
Synthesis of Heterocyclic Compounds
Heterocyclic compounds play a vital role in the development of drugs and biologically relevant molecules. The presence of heteroatoms in these compounds often imparts specific biological responses. Therefore, this compound is used in the synthesis of heterocyclic compounds that may lead to the discovery of new drugs with unique mechanisms of action .
Antibacterial Potential
Specific derivatives of this compound have been synthesized and examined for their antibacterial potential against various strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. This research is crucial in the ongoing battle against antibiotic-resistant bacteria .
Anti-HIV Research
Indole derivatives related to this compound have been synthesized and screened for their anti-HIV activity. Such research is vital for developing new treatments for HIV/AIDS, especially in the face of evolving viral resistance to existing therapies .
Chemical Properties Study
The compound’s chemical properties, such as melting point, boiling point, density, molecular formula, and weight, are studied to understand its behavior in different conditions. This information is essential for handling the compound safely in laboratory settings and for predicting its reactivity and stability .
Reference Material for Early Discovery Researchers
It is provided to early discovery researchers as part of a collection of rare and unique chemicals. While the compound itself may not be fully characterized, it offers a starting point for researchers to explore novel chemical spaces and potentially discover new biological activities .
properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-10-14(17-20-11)16-15(18)4-3-9-21-13-7-5-12(19-2)6-8-13/h5-8,10H,3-4,9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBSBESLNQPUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCSC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methoxyphenyl)thio)-N-(5-methylisoxazol-3-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol](/img/structure/B2932822.png)




![methyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2932830.png)

![N-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea](/img/structure/B2932832.png)

![Methyl 2-(2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2932834.png)
![N-[2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2932836.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2932838.png)

![Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylate](/img/structure/B2932844.png)